N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-1-Naphthamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

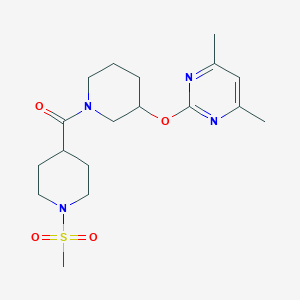

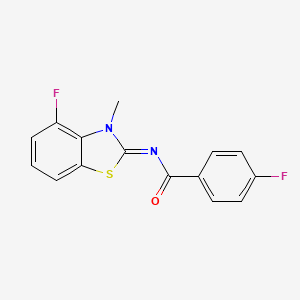

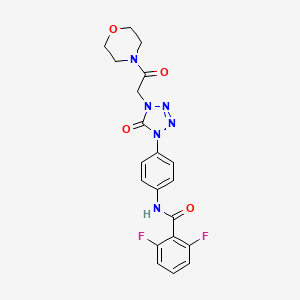

“N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a thiophene ring, and a cyclopropyl group . Thiophene is a five-membered aromatic ring with one sulfur atom . Naphthamide refers to a naphthalene ring (a type of polycyclic aromatic hydrocarbon) attached to an amide group. The cyclopropyl group is a three-membered ring of carbon atoms.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and naphthalene rings are aromatic and planar, contributing to the overall stability of the molecule . The cyclopropyl group could add some strain to the molecule due to its small ring size.Chemical Reactions Analysis

Thiophene rings can undergo electrophilic aromatic substitution reactions similar to benzene . The amide group in naphthamide can participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

- Implikationen: N-(Thiophen-2-yl) Nicotinamidderivate dienen als Leitstrukturen für die weitere Optimierung, wobei Verbindung 4f als vielversprechender Fungizidkandidat gegen CDM gilt .

- Potenzielle Anwendung: Unsere Verbindung kann aufgrund ihres Thiophen-Anteils Korrosionsinhibitionseigenschaften aufweisen. Weitere Studien könnten ihre Wirksamkeit beim Schutz von Metallen vor Korrosion untersuchen .

- Zukünftige Forschung: Untersuchen Sie ihre Auswirkungen auf die Hemmung des Tumorzellwachstums in vitro unter Verwendung menschlicher Tumorzelllinien. Bewerten Sie ihre Zytotoxizität und ihr Potenzial als Antikrebsmittel .

Fungizide Aktivität

Korrosionsinhibition

Antitumor-Aktivität

Zusammenfassend lässt sich sagen, dass N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-1-Naphthamid in verschiedenen Bereichen, von der Landwirtschaft bis zur Materialwissenschaft, vielversprechend ist. Weitere Forschungen werden sein volles Potenzial und seine Anwendungen erschließen. 🌱🔬🔍 .

Wirkmechanismus

Target of Action

Thiophene-based analogs have been studied extensively and are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It can be inferred from the properties of thiophene-based analogs that they interact with their targets in a way that leads to a variety of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

The metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The metabolism of similar compounds can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . These metabolic reactions can impact the bioavailability of the compound.

Result of Action

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The synthesis of thiophene derivatives is known to involve various substrates and conditions , suggesting that the environment could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c21-18(16-8-3-6-14-5-1-2-7-15(14)16)20-13-19(10-11-19)17-9-4-12-22-17/h1-9,12H,10-11,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXABEYXDYQKTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448596.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2448597.png)

![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)

![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2448604.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2448609.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2448610.png)